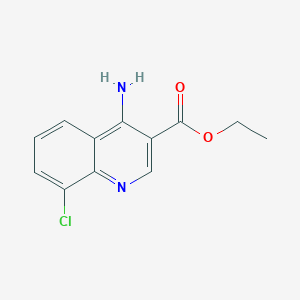

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

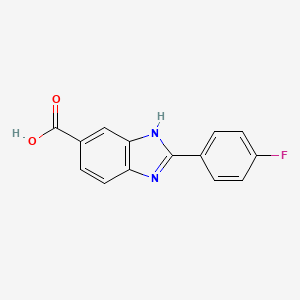

Synthesis Analysis

The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis

The molecular structure of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate can be confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-Amino-8-chloroquinoline-3-carboxylate include a molecular weight of 250.68 g/mol. More specific properties like melting point, boiling point, and density are not available in the retrieved sources.Applications De Recherche Scientifique

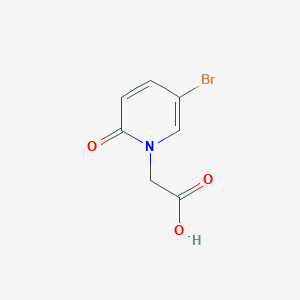

Antibacterial Applications

- Antibacterial Agents : Ethyl 4-Amino-8-chloroquinoline-3-carboxylate derivatives have been explored for their potential as antibacterial agents. For instance, some derivatives have shown moderate in vitro antibacterial activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

Anticancer Applications

- Breast Anticancer Activity : Research into Ethyl 4-Amino-8-chloroquinoline-3-carboxylate derivatives has also uncovered potential anticancer applications, particularly against breast cancer cell lines like MCF-7. Certain derivatives demonstrated strong anticancer activity, comparable to reference compounds (Gaber et al., 2021).

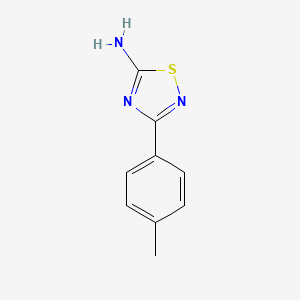

Synthesis of Novel Compounds

Synthesis of Novel Heterocycles : The compound has been utilized in the synthesis of novel heterocyclic compounds such as 5H-1-thia-3,5,6-triazaaceanfhrylenes and 5H-1-thia-3,4,5,6-tetraazaaceanthrylenes, demonstrating its versatility as a synthon (Mekheimer et al., 2005).

Creation of Novel Quinoline Derivatives : There has been significant research into creating diverse quinoline derivatives using Ethyl 4-Amino-8-chloroquinoline-3-carboxylate. These derivatives have shown potential in various applications including antimicrobial and anticancer activities (Li et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Orientations Futures

The future directions for the research on Ethyl 4-Amino-8-chloroquinoline-3-carboxylate and similar compounds could involve finding a more efficient and cost-effective method for their synthesis . Additionally, their potential biological activities could be explored further, given the interesting properties exhibited by quinoline heterocycles .

Mécanisme D'action

Target of Action

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their diverse biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial properties , suggesting that their targets could be key enzymes or proteins in bacterial cells.

Mode of Action

It is synthesized from o-aminobenzophenones through a base-catalyzed friedlander condensation . This suggests that the compound might interact with its targets through the amino and carboxylate groups, potentially disrupting the normal function of the target proteins or enzymes.

Biochemical Pathways

Given the antibacterial properties of quinoline derivatives , it can be inferred that this compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Given the antibacterial properties of quinoline derivatives , it can be inferred that this compound might inhibit the growth of bacteria or kill them outright.

Propriétés

IUPAC Name |

ethyl 4-amino-8-chloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWIDLPBVAAQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588697 |

Source

|

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Amino-8-chloroquinoline-3-carboxylate | |

CAS RN |

955328-43-5 |

Source

|

| Record name | Ethyl 4-amino-8-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)